molecular formula C23H21ClF3NO3 B4086350 8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B4086350
M. Wt: 451.9 g/mol
InChI Key: JVMBPWFYVSUKDT-UHFFFAOYSA-N
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Description

8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-4-one core, which is a common scaffold in many bioactive molecules, and includes functional groups such as a trifluoromethyl group, a hydroxyl group, and a chlorophenyl group.

Preparation Methods

The synthesis of 8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Chemical Reactions Analysis

8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural complexity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar compounds include:

  • 8-AZEPAN-1-YL-7-BENZYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE
  • Indole derivatives These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the trifluoromethyl group and the chromen-4-one core in 8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE makes it unique and potentially more effective in certain applications.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3NO3/c24-15-7-5-6-14(12-15)19-20(30)16-8-9-18(29)17(13-28-10-3-1-2-4-11-28)21(16)31-22(19)23(25,26)27/h5-9,12,29H,1-4,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMBPWFYVSUKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=CC=C4)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 2
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8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 3
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8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 4
Reactant of Route 4
8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 5
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8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 6
Reactant of Route 6
8-[(AZEPAN-1-YL)METHYL]-3-(3-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

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